Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
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Overview
Description
. It is characterized by its unique structure, which includes a lithium ion and a thiazole ring substituted with a cyclopropyl group.
Preparation Methods
The synthesis of Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate neurotransmitter release and signal transduction pathways, while the thiazole ring can interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Lithium(1+) ion 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate can be compared with other similar compounds, such as:
Lithium(1+) ion 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate: This compound has a cyclohexyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
Lithium(1+) ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate: The presence of a cyclopentyl group can also influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
lithium;2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.Li/c10-8(11)3-7-9-6(4-12-7)5-1-2-5;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCKVHMROWBWGA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CSC(=N2)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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